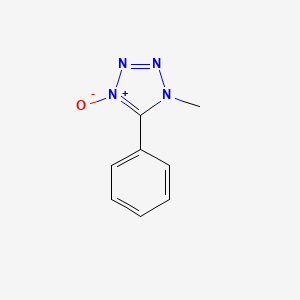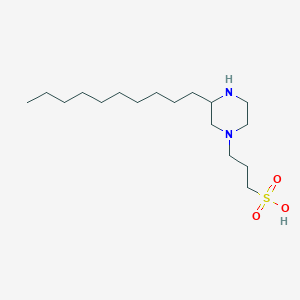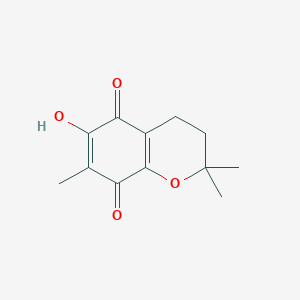![molecular formula C15H16ClN3O3S B14367820 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide CAS No. 90233-98-0](/img/structure/B14367820.png)
4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with dimethylamine and sulfur dioxide. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 4-chlorobenzoic acid followed by catalytic hydrogenation to reduce the nitro group to an amino group. The resulting amine is then reacted with dimethylsulfamoyl chloride under controlled conditions to yield the desired product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. The compound may also interact with other molecular pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(dimethylsulfamoyl)benzoic acid
- 4-Chloro-3-(dimethylsulfamoyl)benzoyl chloride
Uniqueness
4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
90233-98-0 |
|---|---|
Fórmula molecular |
C15H16ClN3O3S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-chloro-3-(dimethylsulfamoylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-14-10-11(8-9-13(14)16)15(20)17-12-6-4-3-5-7-12/h3-10,18H,1-2H3,(H,17,20) |
Clave InChI |
XWTSMUULNUXFNT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)


